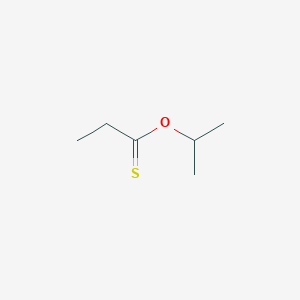
O-Propan-2-yl propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Propan-2-yl propanethioate is an organic compound with the molecular formula C6H12OS It is a thioester, which is a sulfur analog of an ester, where the oxygen atom in the ester linkage is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Propan-2-yl propanethioate can be synthesized through several methods. One common method involves the reaction of propan-2-ol with propanethioic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
O-Propan-2-yl propanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding alcohol and thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
O-Propan-2-yl propanethioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Propan-2-yl propanethioate involves its interaction with specific molecular targets. The thioester linkage can undergo hydrolysis to release the active thiol, which can then participate in various biochemical pathways. The compound may also act as an inhibitor of certain enzymes by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl acetate: An ester analog with similar reactivity but different properties due to the oxygen atom in the ester linkage.
Propan-2-yl propanoate: Another ester with a similar structure but different chemical behavior.
Propan-2-yl thiopropanoate: A thioester with a similar sulfur linkage but different alkyl groups.
Uniqueness
O-Propan-2-yl propanethioate is unique due to its sulfur-containing thioester linkage, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
110306-21-3 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
O-propan-2-yl propanethioate |
InChI |
InChI=1S/C6H12OS/c1-4-6(8)7-5(2)3/h5H,4H2,1-3H3 |
InChI Key |
RTGIPDWIFCGJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=S)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















